
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a trifluoromethyl group, and a hydroxyethyl substituent
Métodos De Preparación
The synthesis of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols and alkyl halides under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: The hydroxyethyl substituent can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The hydroxyethyl substituent may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylate: This compound shares the azetidine ring but differs in the presence of a cyclobutane ring and carboxylate group.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)but-2-en-1-one: This compound has a similar azetidine ring and hydroxyethyl substituent but differs in the presence of a butenone moiety.
1-(3-Ethyl-3-hydroxyazetidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its combination of the azetidine ring, trifluoromethyl group, and hydroxyethyl substituent, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
1-(3-ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3 |
Clave InChI |
KXEMERANFWYUHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)C(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


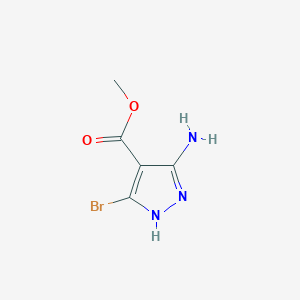
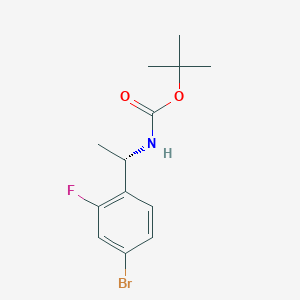
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
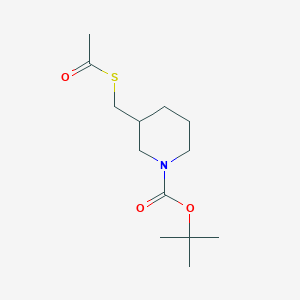
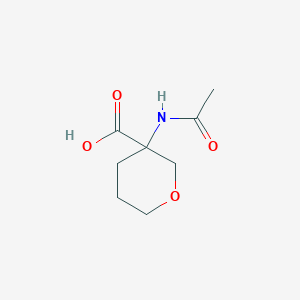

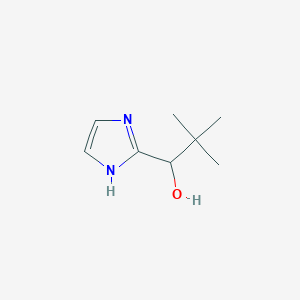
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)

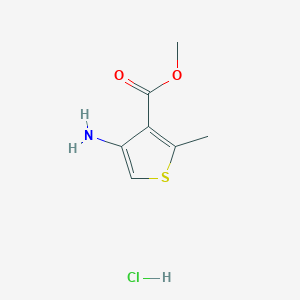
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
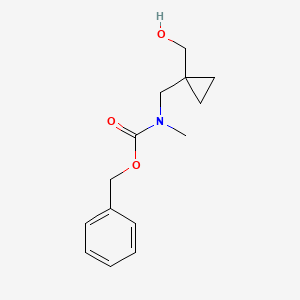
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
